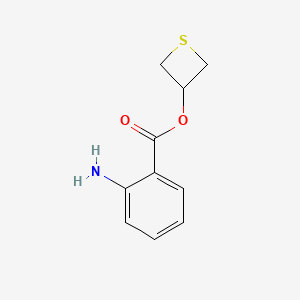

3-thietanyl 2-aminobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "3-thietanyl 2-aminobenzoate" often involves catalyzed reactions and cyclization processes. For instance, the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone/chalcone has been described for the synthesis of benzo[d]imidazo[2,1-b]thiazole, showcasing a variety of fused benzoimidazothiazole derivatives obtained by this protocol (Mishra et al., 2014). Similarly, the synthesis of 2-amino-5-(p-hydroxyphenyl)-1,3,4-thiadiazole by the reaction of p-hydrobenzoic acid and thiosemicarbazide using POCl3 as a catalyst indicates the intricacies involved in synthesizing complex thiadiazole derivatives (Xue-fen, 2008).

Molecular Structure Analysis

The molecular structure of compounds like "3-thietanyl 2-aminobenzoate" is characterized by their crystalline form and molecular bonding. For example, the X-ray crystal structures of adducts of 2-aminobenzothiazole with aromatic carboxylic acids have been synthesized and determined, revealing non-centrosymmetric proton-transfer complexes and signal relevance for second-order non-linear optical properties (Lynch et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of "3-thietanyl 2-aminobenzoate" derivatives often involves cycloaddition reactions and oxidative processes. The formation of thietane derivatives via intramolecular (2+2) cycloaddition of the CS and CC bonds upon irradiation indicates the complex chemical behavior of these compounds (Wipf & Heimgartner, 1987).

Physical Properties Analysis

The physical properties of "3-thietanyl 2-aminobenzoate" and similar compounds include solubility, melting points, and crystal structure. For instance, the crystal structures of six hydrogen-bonding 3D supramolecular salts from 2-aminobenzoic acid with organic acids were characterized by IR, EA, and XRD analysis technique, highlighting the importance of hydrogen bonding in determining the physical properties of these compounds (Lu et al., 2019).

Chemical Properties Analysis

The chemical properties of "3-thietanyl 2-aminobenzoate" encompass its reactivity with various reagents and under different conditions. The metal-free synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas, using catalytic iodine and molecular oxygen, showcases the oxidative cyclization/dehydrogenation processes that highlight the chemical versatility of these compounds (Zhao et al., 2013).

科学的研究の応用

Formation of Thietane Derivatives via Intramolecular Cycloaddition

The study by Wipf and Heimgartner (1987) explores the formation of tricyclic thietane derivatives through intramolecular (2+2)-cycloaddition reactions. By irradiating 4-vinyl-1,3-thiazole-5(4H)-thiones synthesized from thiobenzoic acid and 3-amino-2H-azirines, they achieved the creation of these derivatives, demonstrating a method for constructing complex thietane structures from simpler precursors Wipf & Heimgartner, 1987.

Anticancer Applications of Thiazole Derivatives

Romagnoli et al. (2012) synthesized a series of 2-aryl/heteroaryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, evaluating their effectiveness as tubulin polymerization inhibitors and for growth inhibition activity against cancer cell lines. Their findings indicate the potential of thiazole derivatives in cancer treatment, particularly noting the antivascular activity and in vivo potency of compound 3b as an antimitotic agent with clinical potential Romagnoli et al., 2012.

Synthesis and Antitumor Activity of Heterocyclic Compounds

Shams et al. (2010) explored the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing significant antiproliferative activity against various cancer cell lines. The study showcases the broad spectrum of antitumor activities offered by these synthesized compounds, hinting at their potential in cancer therapy Shams et al., 2010.

Interaction of 2-Aminobenzothiazole with Human Serum Albumin

The interaction between 2-aminobenzothiazole (2-ABT) and human serum albumin (HSA) was studied by Sun et al. (2012) through multi-spectroscopic techniques and molecular modeling. Their research provides insights into how 2-ABT binds to HSA, which is crucial for understanding its transportation and biotoxicity in vivo, emphasizing the role of 2-aminobenzothiazole derivatives in biological systems Sun et al., 2012.

Novel Synthesis Approaches and Evaluation of CNS Activity

Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, evaluating their antidepressant and anxiolytic properties. This study not only presents new synthetic pathways for these derivatives but also highlights their potential in treating central nervous system disorders, showcasing the versatility and therapeutic potential of compounds related to 3-thietanyl 2-aminobenzoate Clerici et al., 2001.

作用機序

Safety and Hazards

特性

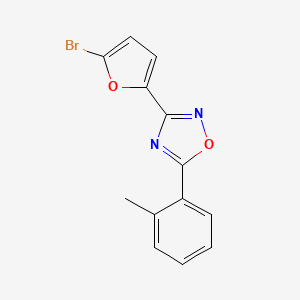

IUPAC Name |

thietan-3-yl 2-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-9-4-2-1-3-8(9)10(12)13-7-5-14-6-7/h1-4,7H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPSGZNVORLEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)OC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)

![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5518696.png)

![4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)

![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)

![N-[3-(1H-indol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5518735.png)

![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)